

1-Bromo-2-(cyclopropylmethoxy)benzene CAS 494773-67-0 properties

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Compound of Interest

Compound Name: 1-Bromo-2-(cyclopropylmethoxy)benzene

Cat. No.: B1288957

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An In-depth Technical Guide to **1-Bromo-2-(cyclopropylmethoxy)benzene** (CAS 494773-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(cyclopropylmethoxy)benzene is a substituted aromatic compound recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive aryl bromide and a cyclopropylmethoxy group, makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. The cyclopropylmethoxy moiety can impart unique conformational constraints and metabolic stability to target molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity, and potential applications.

Physicochemical and Safety Properties

The fundamental properties of **1-Bromo-2-(cyclopropylmethoxy)benzene** are summarized below. This information is critical for handling, storage, and experimental design.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	494773-67-0	[1][2]
Molecular Formula	C ₁₀ H ₁₁ BrO	[1][2][3]
Molecular Weight	227.1 g/mol	[1][2]
IUPAC Name	1-bromo-2-(cyclopropylmethoxy)benzene	[4]
Appearance	Solid	
Purity	Typically ≥95% - 98%	[2][4]
Storage Conditions	2-8°C, in a dry, sealed container	[1][5]
InChI Key	IIXPTSUWKTZRRW-UHFFFAOYSA-N	
SMILES	BrC1=CC=CC=C1OCC2CC2	[5]

Table 2: GHS Safety and Hazard Information

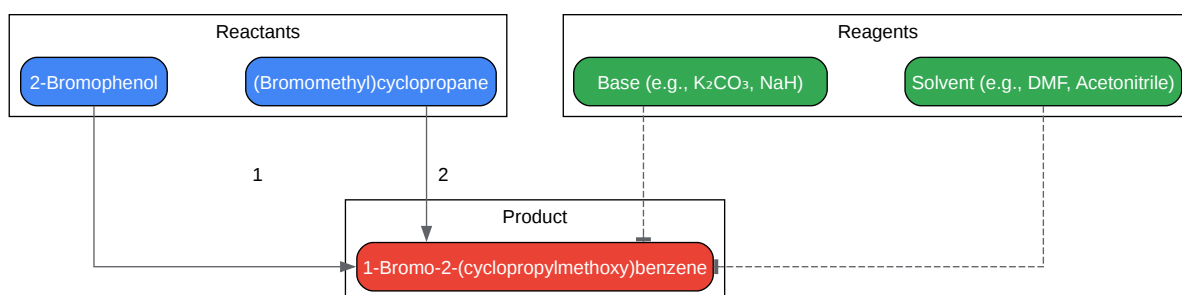
Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[6]
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338	

Synthesis and Experimental Protocols

While specific peer-reviewed synthetic procedures for **1-Bromo-2-(cyclopropylmethoxy)benzene** are not extensively documented, its structure strongly suggests a synthesis via the Williamson ether synthesis. This well-established method provides a reliable and direct route to the target molecule.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via the S_N2 displacement of a halide by an alkoxide. In this case, the phenoxide generated from 2-bromophenol acts as the nucleophile, attacking (bromomethyl)cyclopropane.^{[7][8]}



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Caption: Proposed synthesis via Williamson etherification.

General Experimental Protocol for Synthesis

This protocol describes a generalized procedure for the Williamson ether synthesis of the title compound.

- Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromophenol (1.0 eq.). Dissolve the phenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[9]
- Deprotonation: Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0°C)) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
- Alkylation: Add (bromomethyl)cyclopropane (1.1 eq.) dropwise to the reaction mixture.
- Reaction: Heat the mixture (typically to 60-80°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield **1-Bromo-2-(cyclopropylmethoxy)benzene**.

Spectroscopic Analysis (Expected)

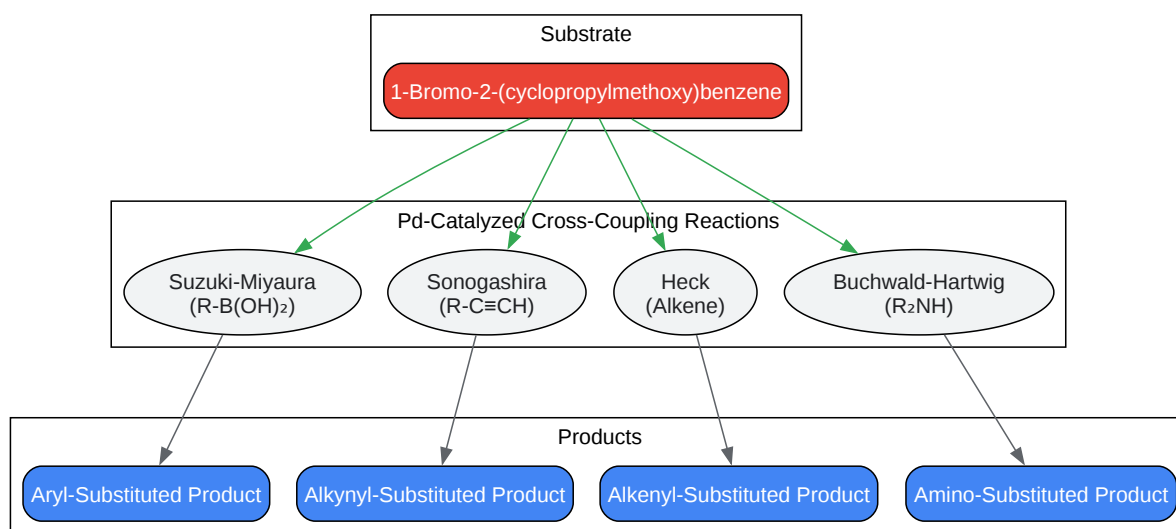
Experimental spectroscopic data for this specific compound is not readily available in public databases. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons. The four aromatic protons should appear as complex multiplets in the range of δ 6.8-7.6 ppm. The methylene protons (-O-CH₂-) would likely appear as a doublet around δ 3.9-4.1 ppm, coupled to the adjacent cyclopropyl methine proton. The cyclopropyl protons would be observed in the upfield region, with the methine proton (-CH-) as a multiplet around δ 1.2-1.4 ppm and the methylene protons (-CH₂-) as multiplets between δ 0.3-0.7 ppm.

- ^{13}C NMR: The carbon NMR spectrum should display 10 unique signals. The aromatic carbons would resonate in the δ 110-158 ppm region, with the carbon attached to the bromine (C-Br) appearing around δ 112-115 ppm and the carbon attached to the ether oxygen (C-O) around δ 155-158 ppm. The methylene carbon (-O-CH₂-) is expected around δ 73-76 ppm. The cyclopropyl carbons would be significantly upfield, with the methine carbon at δ 10-13 ppm and the methylene carbons at δ 3-5 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic and cyclopropyl groups just above 3000 cm⁻¹ and for the aliphatic CH₂ groups just below 3000 cm⁻¹. A strong C-O-C stretching band for the ether linkage is expected in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.^[10] The primary fragmentation would likely involve the loss of the cyclopropylmethyl group or cleavage of the ether bond.

Reactivity and Applications in Drug Development

1-Bromo-2-(cyclopropylmethoxy)benzene is a valuable intermediate primarily due to the reactivity of its C(sp²)-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the facile creation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.^{[11][12]}



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Caption: Key cross-coupling reactions of the title compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling **1-Bromo-2-(cyclopropylmethoxy)benzene** with an arylboronic acid.

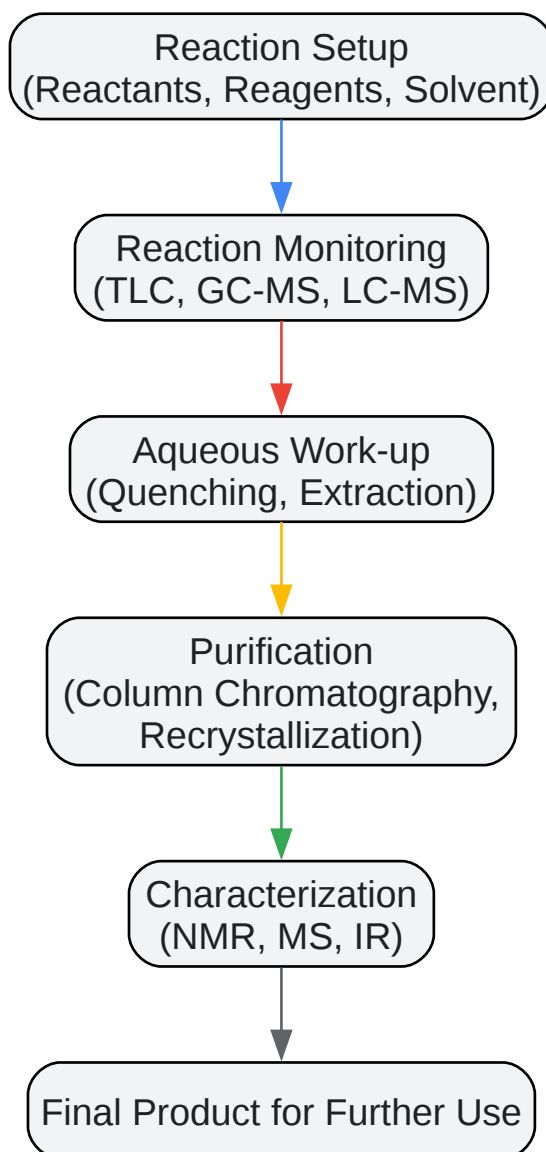
- **Setup:** To a dry Schlenk tube, add **1-Bromo-2-(cyclopropylmethoxy)benzene** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).^[13]
- **Solvent Addition:** Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or

DME) and an aqueous solution of the base.

- Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.
- Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl product.

General Experimental Workflow

The synthesis and application of **1-Bromo-2-(cyclopropylmethoxy)benzene** in a research setting typically follow a structured workflow to ensure efficiency and purity of the final compounds.



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Caption: A typical workflow for synthesis and analysis.

Conclusion

1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-0) is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. Its key attributes—a readily transformable aryl bromide handle and a metabolically robust cyclopropylmethoxy group—make it an attractive tool for researchers in organic synthesis and drug discovery. The reliable protocols for its synthesis and subsequent functionalization via

cross-coupling reactions enable the rapid generation of diverse and complex molecular entities for biological screening and materials science applications.

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